

Spectroscopic Analysis of 1,2-Diphenylpropene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenylpropene

Cat. No.: B3430406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the spectroscopic analysis of **1,2-diphenylpropene**, a key aromatic alkene of interest in organic synthesis and medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented, along with an analysis of the expected spectral data. This guide is intended to serve as a practical resource for the characterization and quality control of **1,2-diphenylpropene** in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,2-diphenylpropene**.

Table 1: ^1H NMR Spectroscopic Data of 1,2-Diphenylpropene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.20	Multiplet	10H	Aromatic protons (C ₆ H ₅)
6.85	Singlet	1H	Vinylic proton (=CH)
2.20	Singlet	3H	Methyl protons (-CH ₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data of 1,2-Diphenylpropene

Chemical Shift (δ) ppm	Assignment
142.8	Quaternary aromatic carbon
138.0	Quaternary aromatic carbon
136.2	Quaternary vinylic carbon
129.5	Aromatic CH
128.3	Aromatic CH
128.1	Aromatic CH
127.8	Aromatic CH
127.2	Aromatic CH
126.9	Vinylic CH
21.5	Methyl carbon (-CH ₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Key FTIR Absorption Bands of 1,2-Diphenylpropene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3020	Medium	Aromatic C-H stretch
2920	Weak	Aliphatic C-H stretch (methyl)
1600, 1490, 1440	Strong	Aromatic C=C skeletal vibrations
1650	Medium	Alkene C=C stretch
760, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Fragmentation Data of 1,2-Diphenylpropene

m/z	Relative Intensity (%)	Assignment
194	100	[M] ⁺ (Molecular Ion)
179	80	[M - CH ₃] ⁺
178	60	[M - CH ₄] ⁺
115	50	[C ₉ H ₇] ⁺ (indenyl cation)
91	40	[C ₇ H ₇] ⁺ (tropylium cation)

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **1,2-diphenylpropene** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **1,2-diphenylpropene**.

Materials:

- **1,2-diphenylpropene** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Tetramethylsilane (TMS) internal standard
- NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
- Pipettes and vials

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **1,2-diphenylpropene** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
 - Add a small drop of TMS as an internal standard.
 - Gently agitate the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.

- Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
 - Acquire the ^1H NMR spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Set the appropriate acquisition parameters for a proton-decoupled ^{13}C NMR experiment.
 - Acquire the ^{13}C NMR spectrum.
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.
 - Identify the chemical shifts of the carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1,2-diphenylpropene**.

Materials:

- **1,2-diphenylpropene** sample
- Potassium bromide (KBr), IR grade
- FTIR spectrometer with a KBr pellet press

- Agate mortar and pestle

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of the **1,2-diphenylpropene** sample into an agate mortar.
 - Add approximately 100-200 mg of dry KBr powder.
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the die under high pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Process the spectrum by subtracting the background and converting to absorbance or transmittance.
 - Identify and label the significant absorption bands.

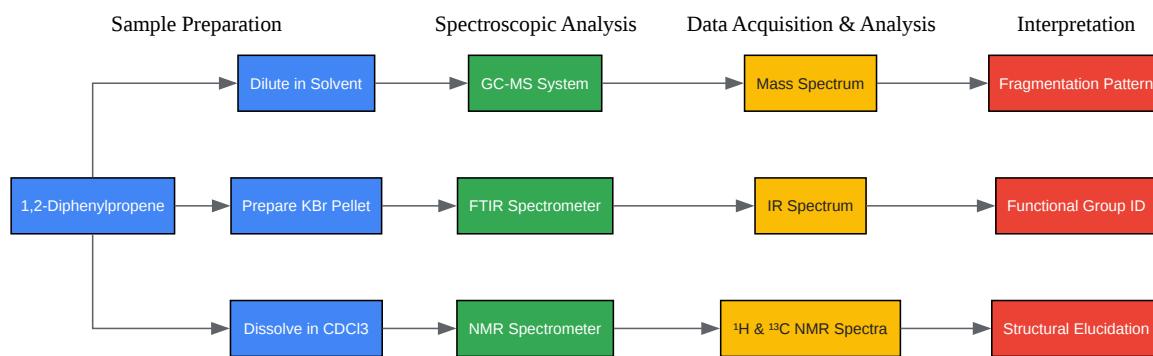
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,2-diphenylpropene**.

Materials:

- **1,2-diphenylpropene** sample

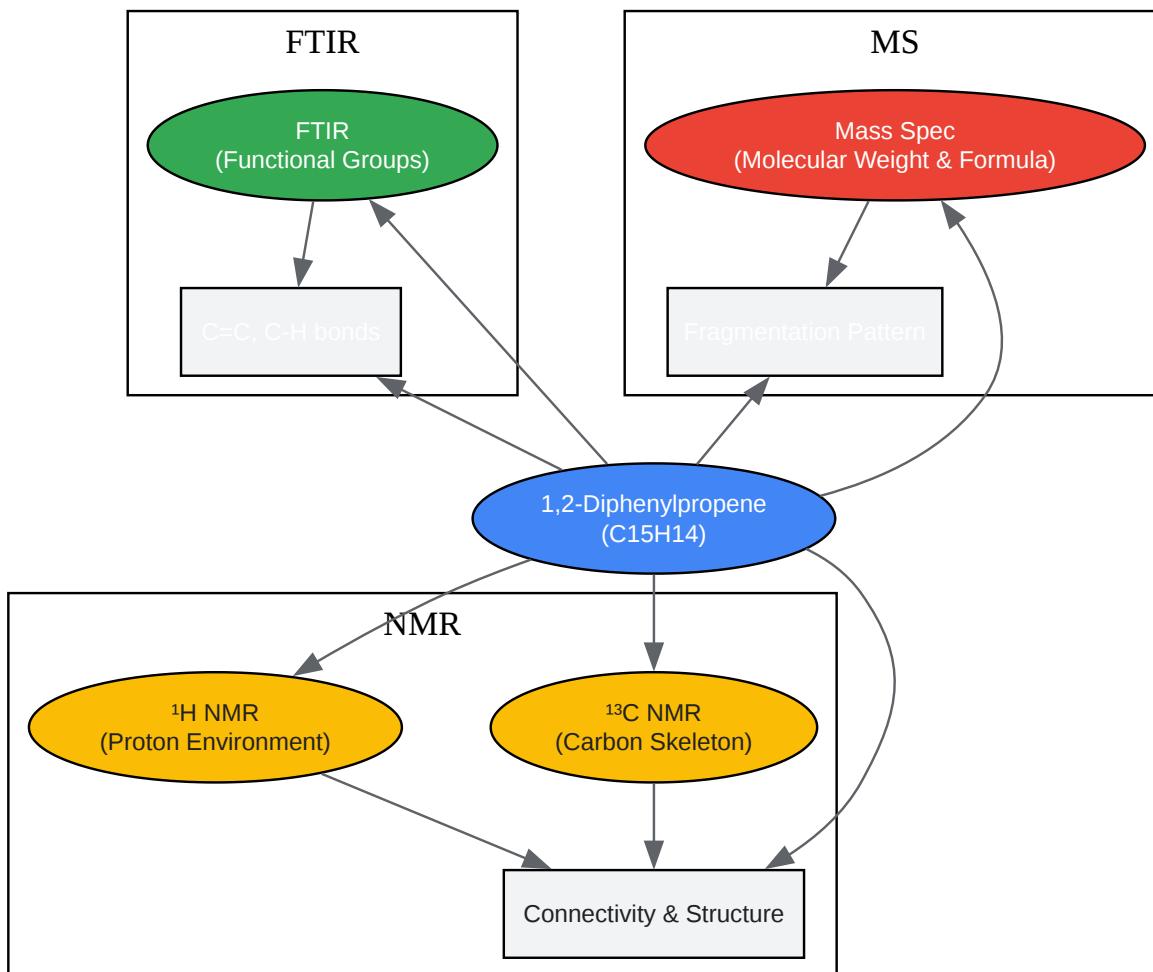
- A suitable volatile solvent (e.g., dichloromethane or methanol)
- Gas chromatograph-mass spectrometer (GC-MS) system
- Vials with septa


Protocol:

- Sample Preparation:
 - Prepare a dilute solution of the **1,2-diphenylpropene** sample (approximately 1 mg/mL) in a volatile solvent.
 - Transfer the solution to a GC vial and seal it with a septum cap.
- GC-MS Analysis:
 - Set the GC parameters, including the injection volume, injector temperature, column type, and temperature program. A typical program might start at a low temperature and ramp up to a higher temperature to ensure good separation.
 - Set the MS parameters, including the ionization mode (Electron Ionization), ionization energy (70 eV), and mass range to be scanned (e.g., m/z 40-300).
 - Inject the sample into the GC-MS system.
 - The sample will be separated by the GC column and then introduced into the mass spectrometer for ionization and analysis.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **1,2-diphenylpropene**.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and the major fragment ions.

- Propose fragmentation pathways consistent with the observed spectrum.

Visualizations


Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1,2-diphenylpropene**.

Logical Relationship of Spectroscopic Data

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic data for structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Diphenylpropene: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3430406#spectroscopic-analysis-of-1-2-diphenylpropene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com